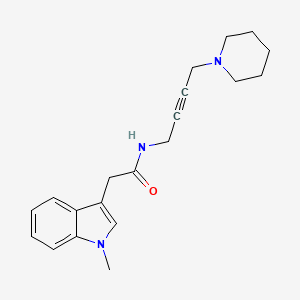

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that features an indole core substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position The acetamide group is further substituted with a piperidinyl butynyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Acetamide Formation: The 3-position of the indole is functionalized with an acetamide group through an acylation reaction using acetic anhydride.

Attachment of the Piperidinyl Butynyl Chain: The final step involves the coupling of the acetamide with 4-(piperidin-1-yl)but-2-yn-1-amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the alkyne group in the piperidinyl butynyl chain, converting it to an alkene or alkane.

Substitution: The indole nitrogen and the acetamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Saturated or partially saturated piperidinyl butynyl chains.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in neurological or psychiatric disorders.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s indole core is known to mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The piperidinyl butynyl chain may enhance its binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide: Lacks the N-methyl group on the indole nitrogen.

2-(1-methyl-1H-indol-3-yl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Contains a morpholine ring instead of a piperidine ring.

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)butan-1-yl)acetamide: The alkyne group is reduced to an alkane.

Uniqueness

The unique combination of the indole core, N-methylation, and the piperidinyl butynyl chain gives 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.

Activité Biologique

The compound 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide , often referred to as a derivative of indole and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.

The molecular structure of the compound can be described by the following characteristics:

- Molecular Formula : C₁₉H₂₅N₃O

- Molecular Weight : 329.437 g/mol

- CAS Number : 26766-05-2

The compound features an indole moiety, known for its biological significance, and a piperidine ring that may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the coupling of an indole derivative with a piperidine-based acetamide. Various synthetic routes have been explored, which include:

- Refluxing indole with piperidine derivatives in the presence of coupling agents.

- Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The findings indicate that:

- IC₅₀ Values :

- HeLa: 0.52μM

- MCF-7: 0.34μM

- HT-29: 0.86μM

These values suggest that the compound exhibits potent antiproliferative activity across multiple cancer types, comparable to established chemotherapeutic agents like colchicine .

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound promotes programmed cell death in a dose-dependent manner.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further cell division.

- Inhibition of Tubulin Polymerization : Similar to colchicine, the compound disrupts microtubule formation, which is crucial for mitosis .

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. Mechanistic studies indicated that these compounds could serve as tubulin polymerization inhibitors .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with tubulin, reinforcing its potential as a lead candidate for further drug development .

Comparative Analysis

The following table summarizes the biological activity of selected compounds related to indole and piperidine derivatives:

| Compound Name | IC₅₀ (HeLa) | IC₅₀ (MCF-7) | IC₅₀ (HT-29) | Mechanism of Action |

|---|---|---|---|---|

| 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-y)acetamide | 0.52 μM | 0.34 μM | 0.86 μM | Induces apoptosis; inhibits tubulin polymerization |

| Colchicine | 0.5 μM | 0.4 μM | 0.9 μM | Inhibits microtubule formation |

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-22-16-17(18-9-3-4-10-19(18)22)15-20(24)21-11-5-8-14-23-12-6-2-7-13-23/h3-4,9-10,16H,2,6-7,11-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLDCSLIBNGTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.